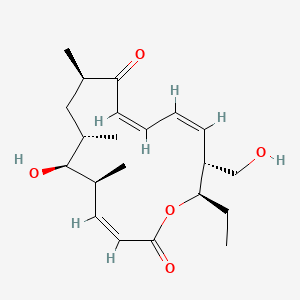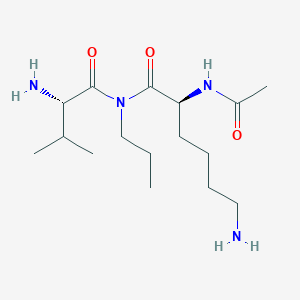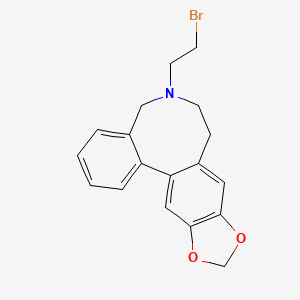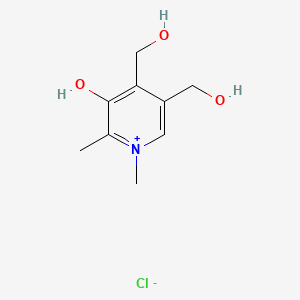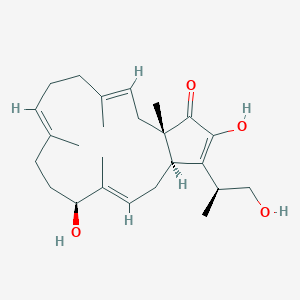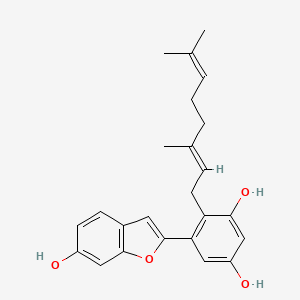
Albafuran A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albafuran a belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Albafuran a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, albafuran a is primarily located in the membrane (predicted from logP). Outside of the human body, albafuran a can be found in fruits. This makes albafuran a a potential biomarker for the consumption of this food product.
Albafuran A is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2. It has a role as a plant metabolite. It is a member of 1-benzofurans and a polyphenol.
Scientific Research Applications
Chemical Composition and Isolation
Albafuran A is a compound isolated from the root barks of Morus alba, a plant known for its medicinal properties. This compound is part of a group of chemicals identified through various chromatographic techniques and extensive spectroscopic interpretation, contributing to the understanding of the chemical constituents of Morus alba (Yang et al., 2015).
Biological Activities and Potential Uses
Antioxidant and Anti-inflammatory Properties : Compounds similar to Albafuran A, isolated from Morus species, have shown significant antioxidant activity, indicating a potential for use in therapies against oxidative stress-related diseases. These compounds also exhibit anti-inflammatory activities, making them candidates for treatment in inflammation-related disorders (Dai et al., 2004).
Neuroprotective Effects : Certain compounds from the fruits of Morus alba, related to Albafuran A, have been found to protect against glutamate-induced oxidative injury in hippocampal cells, suggesting potential neuroprotective benefits (Seo et al., 2015).
Antiviral Activity : Studies have identified compounds in Morus alba, similar to Albafuran A, which show moderate activity against hepatitis B virus, indicating potential antiviral applications (Geng et al., 2012).
Potential in Diabetes Management : Research on related compounds from Morus alba suggests potential benefits in the management of Type II diabetes mellitus, highlighting the possibility of Albafuran A playing a role in diabetes treatment (Paudel et al., 2018).
Phytoremediation Potential : Related studies on other species of Morus suggest the potential of these plants, including their chemical constituents like Albafuran A, in phytoremediation, particularly in the removal of metals and metalloids from environmental waste (Sharma et al., 2020).
Alzheimer’s Disease Treatment : Compounds from Morus alba's root bark, which may include Albafuran A, have shown inhibitory activities against enzymes involved in Alzheimer's disease, suggesting their potential application in its prevention and treatment (Kuk et al., 2017).
properties
CAS RN |
84323-14-8 |
|---|---|
Product Name |
Albafuran A |
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+ |
InChI Key |
KGOOVUKZICPAIZ-FRKPEAEDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
melting_point |
150-150.5°C |
Other CAS RN |
84323-14-8 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



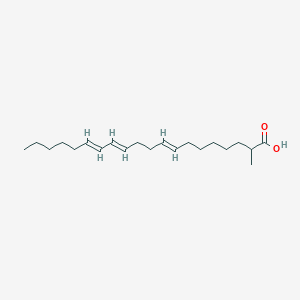
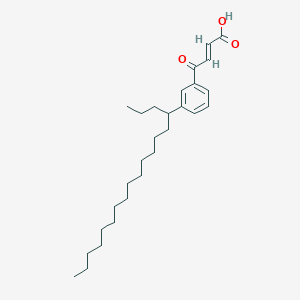
![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
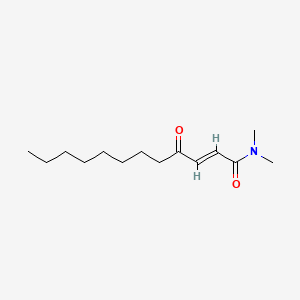
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)
